TLR4 agonist-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

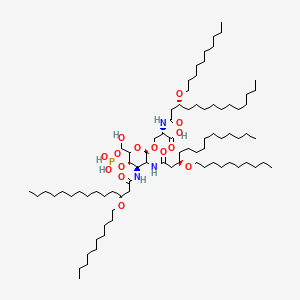

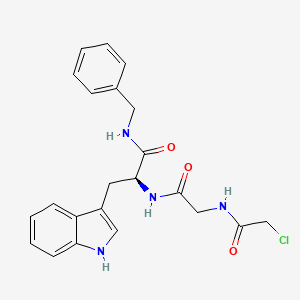

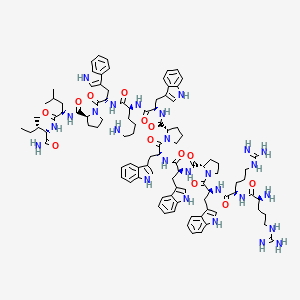

TLR4 agonist-1: is a synthetic compound designed to activate Toll-like receptor 4 (TLR4), a key receptor in the innate immune system. TLR4 recognizes pathogen-associated molecular patterns and damage-associated molecular patterns, triggering pro-inflammatory responses that help protect against infections and boost adaptive immunity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The synthesis of TLR4 agonist-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic routes often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical structure .

Industrial Production Methods: : Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis process and confirm the identity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: : TLR4 agonist-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and enhancing the compound’s biological activity .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired chemical transformations .

Major Products: : The major products formed from these reactions are often intermediates that are further processed to obtain the final this compound compound. These intermediates may include various functional groups that contribute to the compound’s biological activity .

Applications De Recherche Scientifique

Chemistry: : In chemistry, TLR4 agonist-1 is used as a model compound to study the structure-activity relationships of TLR4 agonists. Researchers investigate how different chemical modifications affect the compound’s ability to activate TLR4 and induce immune responses .

Biology: : In biology, this compound is used to study the mechanisms of innate immune activation and the role of TLR4 in various physiological and pathological processes. It serves as a tool to investigate the signaling pathways and cellular responses triggered by TLR4 activation .

Medicine: : In medicine, this compound is explored for its potential as an adjuvant in vaccines and as a therapeutic agent for cancer immunotherapy. Its ability to enhance immune responses makes it a promising candidate for boosting the efficacy of vaccines and cancer treatments .

Industry: : In the pharmaceutical industry, this compound is used in the development of new drugs and vaccines. Its role as an immune modulator makes it valuable for creating formulations that can enhance the body’s defense mechanisms against infections and diseases .

Mécanisme D'action

Molecular Targets and Pathways: : TLR4 agonist-1 binds to the TLR4 receptor on the surface of immune cells, leading to the activation of intracellular signaling pathways. This activation involves the recruitment of adaptor proteins such as myeloid differentiation primary response protein 88 (MyD88) and Toll/interleukin-1 receptor domain-containing adapter protein (TIRAP). These adaptor proteins propagate the signal, resulting in the activation of transcription factors such as nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1), which induce the expression of pro-inflammatory cytokines .

Comparaison Avec Des Composés Similaires

Similar Compounds: : Similar compounds to TLR4 agonist-1 include monophosphoryl lipid A (MPLA) and synthetic lipid A analogs. These compounds also activate TLR4 and are used as adjuvants in vaccines and as therapeutic agents in cancer immunotherapy .

Uniqueness: : this compound is unique in its chemical structure and its ability to selectively activate TLR4 without causing excessive inflammation. This selective activation makes it a valuable tool for studying TLR4 signaling and for developing safe and effective immune modulators .

Propriétés

Formule moléculaire |

C81H158N3O15P |

|---|---|

Poids moléculaire |

1445.1 g/mol |

Nom IUPAC |

(2S)-3-[(2R,4R,5S)-3,4-bis[[(3R)-3-decoxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxyoxan-2-yl]oxy-2-[[(3R)-3-decoxytetradecanoyl]amino]propanoic acid |

InChI |

InChI=1S/C81H158N3O15P/c1-7-13-19-25-31-37-40-46-52-58-69(94-61-55-49-43-34-28-22-16-10-4)64-74(86)82-72(80(89)90)68-97-81-78(84-76(88)66-71(60-54-48-42-39-33-27-21-15-9-3)96-63-57-51-45-36-30-24-18-12-6)77(79(73(67-85)98-81)99-100(91,92)93)83-75(87)65-70(59-53-47-41-38-32-26-20-14-8-2)95-62-56-50-44-35-29-23-17-11-5/h69-73,77-79,81,85H,7-68H2,1-6H3,(H,82,86)(H,83,87)(H,84,88)(H,89,90)(H2,91,92,93)/t69-,70-,71-,72+,73?,77-,78?,79-,81-/m1/s1 |

Clé InChI |

MYDOPOFFTWEULZ-ISAWPTSYSA-N |

SMILES isomérique |

CCCCCCCCCCC[C@H](CC(=O)N[C@H]1[C@@H](C(O[C@H](C1NC(=O)C[C@@H](CCCCCCCCCCC)OCCCCCCCCCC)OC[C@@H](C(=O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OCCCCCCCCCC)CO)OP(=O)(O)O)OCCCCCCCCCC |

SMILES canonique |

CCCCCCCCCCCC(CC(=O)NC1C(C(OC(C1OP(=O)(O)O)CO)OCC(C(=O)O)NC(=O)CC(CCCCCCCCCCC)OCCCCCCCCCC)NC(=O)CC(CCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3S,8S,9S,10R,13S,14S,17S)-3-[(4-methoxyphenyl)methoxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12377521.png)

![trisodium;6-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-3-[[4-[4-[[7-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B12377522.png)

![N-[3-(3-pentoxyanilino)phenyl]prop-2-enamide](/img/structure/B12377528.png)

![4-methoxy-N-[(2S)-4-methyl-1-[[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]amino]-1-oxopentan-2-yl]-1H-indole-2-carboxamide](/img/structure/B12377536.png)

![(3S)-4-[1-(benzenesulfonyl)indol-3-yl]-3-[[(4R)-4-[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]butanoic acid](/img/structure/B12377551.png)